![molecular formula C16H13FN2OS2 B3009411 N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 941924-82-9](/img/structure/B3009411.png)
N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide
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Overview
Description
Benzo[d]thiazole-based compounds are often used in the development of fluorescent probes. For example, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole-based compounds can be analyzed using various techniques such as X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .Chemical Reactions Analysis
Benzo[d]thiazole-based compounds can undergo various chemical reactions. For instance, a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole-based compounds can be analyzed using various techniques such as X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .Scientific Research Applications
- Application : Researchers have developed a novel fluorescent probe called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) . This probe selectively senses Cys over other analytes. BT-AC alone emits no fluorescence, but in the presence of Cys, it exhibits a remarkable 4725-fold enhancement with a large Stokes shift (135 nm). The practical applicability of this probe has been demonstrated in imaging Cys in HepG2 cells and zebrafish .
- Application : A donor–π-acceptor-type TADF emitter called BzITz was designed using 5H-benzo[d]benzo[4,5]imidazo[1,2-a]imidazole as a fused rigid electron donor and a benzonitrile-merged triazine unit as an electron acceptor. BzITz exhibits highly efficient delayed fluorescence, making it valuable for OLED applications .
- Application : Researchers have successfully prepared various cocrystals of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (FB) . These include cocrystals, polymorphs, hydrates, and solvates. The solid-state characterization of these forms provides insights into their stability, packing, and potential applications .
Fluorescent Probes for Cysteine Sensing
Thermally Activated Delayed Fluorescence (TADF) Emitters
Cocrystals and Solid-State Characterization
Mechanism of Action
Target of Action
Similar benzo[d]thiazole derivatives have been shown to interact with cysteine (cys), a key amino acid in all life forms .
Mode of Action
It’s known that benzo[d]thiazole derivatives can act as fluorescent probes, achieving a significant enhancement in fluorescence in the presence of cys . This suggests that the compound may interact with its targets through a fluorescence-based mechanism.
Biochemical Pathways
Similar compounds have been shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This suggests that the compound may have a role in these pathways.
Pharmacokinetics
The compound’s fluorescence properties suggest that it may have good bioavailability, as it can be used for imaging cys in hepg2 cells and zebrafish .
Result of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, resulting in apoptosis .
Action Environment
The compound’s fluorescence properties suggest that it may be sensitive to environmental conditions that affect fluorescence, such as ph and temperature .
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMMMFNSNKIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide |
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